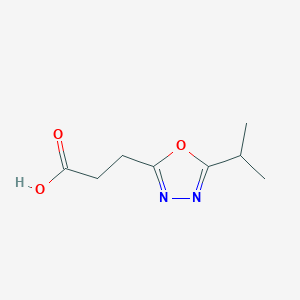

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is formally designated as this compound, reflecting the priority given to the carboxylic acid functional group in naming hierarchies. Alternative nomenclature includes 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid, which emphasizes the oxadiazole ring as the principal structural feature. The International Union of Pure and Applied Chemistry name systematically describes the molecular architecture: the propanoic acid chain is attached to the 2-position of the 1,3,4-oxadiazole ring, while an isopropyl group occupies the 5-position of the same heterocycle.

The compound's Chemical Abstracts Service registry number 1019111-17-1 provides unambiguous identification within chemical databases and literature. The International Chemical Identifier string InChI=1S/C8H12N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) offers a standardized representation of the molecular structure, while the corresponding International Chemical Identifier Key LQMHXBLLXPHUOL-UHFFFAOYSA-N provides a compressed format for database searches. These identifiers collectively establish the compound's unique molecular identity within the broader chemical literature.

Molecular Architecture and Stereoelectronic Features

The molecular architecture of this compound encompasses a five-membered heterocyclic ring system containing two nitrogen atoms and one oxygen atom in the 1,3,4-oxadiazole configuration. This heterocycle represents one of several possible oxadiazole isomers, with the 1,3,4-arrangement being among the most stable and extensively studied. The oxadiazole ring exhibits aromatic character through its delocalized pi-electron system, although the degree of aromaticity may be modified by substituent effects and tautomeric considerations.

The isopropyl substituent at the 5-position introduces steric and electronic effects that influence the overall molecular conformation and reactivity. Computational studies on related oxadiazole derivatives suggest that alkyl substituents can affect the planarity of the heterocyclic system and influence intermolecular interactions. The propanoic acid chain extending from the 2-position of the oxadiazole ring provides a flexible linker that allows for conformational freedom while maintaining the acidic functionality essential for the compound's chemical behavior.

Stereoelectronic considerations reveal that the oxadiazole ring system possesses both electron-withdrawing and electron-donating characteristics depending on the specific substitution pattern. The nitrogen atoms within the ring act as electron-withdrawing centers, while the oxygen atom can participate in electron donation through its lone pairs. These electronic properties influence the compound's reactivity patterns and potential for forming intermolecular interactions.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound reveals important structural details about its solid-state organization and molecular conformation. The compound crystallizes with a melting point of 75-76 degrees Celsius, indicating moderate intermolecular forces within the crystal lattice. This melting point range suggests the presence of hydrogen bonding interactions, likely involving the carboxylic acid functionality and the nitrogen atoms of the oxadiazole ring.

Computational studies on related 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoic acid derivatives provide insights into the conformational preferences of similar molecular systems. These investigations demonstrate that oxadiazole-containing propanoic acids tend to adopt planar or near-planar conformations in their most stable states. The bond distances and angles within the oxadiazole ring system follow established patterns for aromatic heterocycles, with carbon-nitrogen and nitrogen-oxygen bonds exhibiting partial double-bond character due to electronic delocalization.

X-ray crystallographic data for related oxadiazole compounds reveal typical bond lengths of approximately 1.30-1.35 Angstroms for carbon-nitrogen bonds within the heterocycle and 1.40-1.45 Angstroms for carbon-oxygen bonds. The propanoic acid chain adopts an extended conformation in the solid state, facilitating hydrogen bonding interactions between adjacent molecules. These structural features contribute to the compound's physical properties and influence its behavior in various chemical environments.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Melting Point | 75-76°C | |

| Physical Form | Crystalline Powder | |

| Molecular Weight | 184.19 g/mol | |

| Chemical Abstracts Service Number | 1019111-17-1 |

Tautomerism and Isomeric Considerations

Tautomerism represents a significant aspect of oxadiazole chemistry, with implications for the structural characterization of this compound. Research on oxadiazole tautomerism reveals that 1,3,4-oxadiazole derivatives can exist in multiple tautomeric forms depending on substitution patterns and environmental conditions. The presence of the carboxylic acid functionality introduces additional complexity to the tautomeric landscape, as proton transfer reactions can occur between different sites within the molecule.

Computational investigations of oxadiazole tautomerism demonstrate that the 1,3,4-oxadiazole ring system generally favors forms where the nitrogen atoms maintain their aromatic character. However, under specific conditions, alternative tautomeric structures may become accessible through proton migration. The influence of solvent effects on tautomeric equilibria has been documented, with polar solvents stabilizing certain tautomeric forms through hydrogen bonding interactions.

Constitutional isomerism considerations reveal that the 1,3,4-oxadiazole framework represents one of several possible arrangements of two nitrogen atoms and one oxygen atom within a five-membered ring. Alternative isomers include 1,2,4-oxadiazole and 1,2,5-oxadiazole configurations, each exhibiting distinct chemical and physical properties. The 1,3,4-arrangement in the target compound provides optimal stability due to favorable electronic interactions between the heteroatoms.

The isopropyl substituent at the 5-position influences tautomeric preferences by providing steric hindrance and electronic effects that stabilize specific molecular conformations. Studies on similar oxadiazole derivatives indicate that branched alkyl substituents can restrict tautomeric interconversion by creating energetic barriers to proton transfer processes. This stabilization contributes to the compound's well-defined chemical identity and reproducible physical properties.

属性

IUPAC Name |

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMHXBLLXPHUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223859 | |

| Record name | 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019111-17-1 | |

| Record name | 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrazide Route via Dialkyl Oxalate and Hydrazine Hydrate

A patented industrially viable method for synthesizing 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid esters, which can be adapted for this compound, involves the following steps:

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Ammonia decomposition reaction of dialkyl oxalate with hydrazine hydrate | Dialkyl oxalate, hydrazine hydrate | Controlled temperature, ammonia removal | Monoalkyl oxalate hydrazide intermediate |

| 2 | Acylation of monoalkyl oxalate hydrazide with fatty acid anhydride | Fatty acid anhydride | Mild heating | 2-Hydrazide-monoalkyl oxalate |

| 3 | Dehydration and cyclization (ring closure) | Dehydrating agent or heating | Ring closure to form oxadiazole ester | 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester |

This route avoids highly toxic reagents, is cost-effective, and suitable for industrial scale production.

Cyclization of Hydrazides with Aldehydes/Ketones

Another common laboratory-scale synthesis involves:

- Condensation of hydrazides with aldehydes or ketones (e.g., isopropyl aldehyde or ketone derivatives) to form hydrazones.

- Cyclization of hydrazones under acidic conditions or in the presence of acetic anhydride to form the oxadiazole ring.

This method is versatile and allows introduction of various substituents, including the isopropyl group at the 5-position.

Esterification and Hydrazide Formation Followed by Cyclization

Analogous synthetic sequences reported for related 5-substituted oxadiazole carboxylic acids include:

- Conversion of carboxylic acids to methyl esters by Fischer esterification.

- Refluxing methyl esters with hydrazine hydrate to form hydrazides.

- Cyclization of hydrazides with reagents such as carbon disulfide under basic conditions, followed by acidic workup to form 1,3,4-oxadiazole derivatives.

- Hydrolysis of ester groups to yield the free carboxylic acid.

This approach is useful for preparing oxadiazole derivatives with functionalized side chains and allows for structural diversity.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The patented method emphasizing the hydrazide intermediate from dialkyl oxalate and fatty acid anhydride is notable for avoiding toxic reagents and enabling safer, high-yield synthesis suitable for scale-up.

- The cyclization of hydrazides with aldehydes or ketones under acidic conditions remains a widely used synthetic approach in medicinal chemistry due to its flexibility in modifying substituents.

- The esterification-hydrazide-cyclization-hydrolysis sequence is useful for generating analogues with different side chains and has been employed in studies targeting biological activities such as gene transcription inhibition.

- No preparation methods involving hazardous reagents like hydrazine derivatives with explosive potential or corrosive chemicals are recommended without proper safety measures.

化学反应分析

Types of Reactions: 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

Substitution: Nucleophiles such as amines, alcohols, or halides, and solvents like dichloromethane or dimethylformamide.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Amides, esters, or ethers.

科学研究应用

Medicinal Chemistry

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid has been investigated for its potential therapeutic properties. Its derivatives are being studied for activities such as:

- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs .

- Antimicrobial Activity : Some studies have suggested that compounds containing the oxadiazole moiety possess antimicrobial properties, which could be useful in treating infections .

- Anticancer Potential : The structural characteristics of oxadiazoles allow for the design of compounds with anticancer activity. Initial studies have shown promise in this area, warranting further investigation .

Agricultural Applications

The compound has potential applications in agriculture as a plant growth regulator or pesticide. Compounds with oxadiazole structures have been noted for their ability to enhance plant growth and resistance to pests:

- Herbicidal Properties : Research has indicated that oxadiazoles can act as herbicides by inhibiting specific metabolic pathways in plants .

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties:

- Polymer Synthesis : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing thermal stability or mechanical properties .

Case Study 1: Antimicrobial Activity

A study conducted on various oxadiazole derivatives showed that those similar to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the substituents on the oxadiazole ring could enhance efficacy.

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that derivatives of the compound significantly reduced pro-inflammatory cytokines in cell cultures. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases.

Summary of Findings

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer agents | Promising results in preliminary studies |

| Agriculture | Herbicides and plant growth regulators | Enhanced growth and pest resistance observed |

| Material Science | Polymer additives and new material development | Improved thermal stability noted |

作用机制

The mechanism by which 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Analogs in the 1,3,4-Oxadiazole Family

Several 1,3,4-oxadiazole derivatives with propanoic acid substituents have been synthesized and studied for their biological activities. Key examples include:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Observations :

- Substituent Effects : The substitution pattern on the oxadiazole ring significantly impacts bioactivity. For instance, thioether-linked aryl groups (e.g., 2-chlorophenyl or dichlorophenyl) in compounds from enhance inhibitory activity against Rho/Myocar kinases, likely due to increased electron-withdrawing effects and steric interactions .

- Role of the Propanoic Acid Group: The carboxylic acid moiety is critical for solubility and interaction with biological targets. In , derivatives with this group demonstrated >95% purity and nanomolar-level potency in enzymatic assays .

- Lipophilicity and Bioavailability : The isopropyl group in the target compound may improve membrane permeability compared to bulkier aryl substituents, though direct comparative data are lacking.

Non-Oxadiazole Propanoic Acid Derivatives

Other propanoic acid derivatives with distinct backbones exhibit notable bioactivities, highlighting structural-activity relationships:

Chlorinated 3-Phenylpropanoic Acids ()

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1), 3-(3-chloro-4-hydroxyphenyl)propanoic acid (Compound 3).

- Bioactivity: These compounds, isolated from marine actinomycetes, showed selective antimicrobial activity against E. coli and S. aureus (MIC values: 8–32 µg/mL) .

- Structural Divergence: Unlike the oxadiazole-based target compound, these feature a phenyl ring directly attached to the propanoic acid, with chlorine and hydroxyl groups modulating electron distribution and hydrogen bonding.

3-(Methylthio)propanoic Acid Esters ()

- Examples: 3-(Methylthio)propanoic acid methyl ester, ethyl ester.

- Role: These sulfur-containing esters are key aroma compounds in pineapples, contributing to fruity and sulfury notes. Concentrations vary by cultivar (e.g., 622.49 µg/kg in Tainong No. 4 pineapple) .

- Contrast: While structurally simpler than the target compound, they emphasize the versatility of propanoic acid derivatives in diverse applications, from food chemistry to drug design.

Metabolic and Functional Insights from Propanoic Acid Metabolites

highlights microbial metabolites of phenolic acids, such as 3-(3′-hydroxyphenyl)propanoic acid, which exhibit anti-inflammatory, anti-diabetic, and neuroprotective activities .

生物活性

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing data from various studies and highlighting case studies where applicable.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 218.24 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP | Not specified |

Antioxidant Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antioxidant properties. The antioxidant capacity can be evaluated using methods such as DPPH radical scavenging assays. Studies have shown that related compounds with oxadiazole moieties demonstrate high radical scavenging abilities, suggesting that this compound may also possess similar properties .

Anticancer Activity

A study focusing on the inhibition of Rho/MRTF/SRF-mediated gene transcription revealed that derivatives of oxadiazole exhibit potent anticancer activity. The compound's structure allows it to interact with specific biological targets involved in cell proliferation and survival pathways. The reported IC50 values for related oxadiazole compounds ranged from 180 nM to higher concentrations, indicating a promising therapeutic potential against various cancer types .

Case Study: Cardiovascular Applications

Recent research highlighted the potential use of similar oxadiazole derivatives as selective inhibitors targeting cardiac myosin. These compounds demonstrated improved therapeutic indices and reduced side effects compared to existing treatments for heart diseases. This suggests that this compound could be further investigated for cardiovascular applications .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of oxadiazole-containing compounds. Research into tauopathies, such as Alzheimer's disease, indicates that these compounds may influence tau-mediated neurodegeneration processes. This opens avenues for exploring their potential in treating neurodegenerative disorders .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of oxadiazole derivatives often reveals favorable absorption and distribution characteristics, with low cytotoxicity observed in various cell lines up to concentrations of 100 µM . This safety profile is crucial for the development of therapeutic agents.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Not specified |

| Half-life | Not specified |

| Cytotoxicity (IC50) | >100 µM |

常见问题

Q. What are the established synthetic routes for 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid, and what key analytical techniques confirm its structural integrity?

Answer: The synthesis typically involves cyclocondensation reactions. For example, hydrazide derivatives can react with carboxylic acids or esters under reflux conditions in acetic acid with sodium acetate as a catalyst . Post-synthesis, structural confirmation relies on:

- NMR spectroscopy : and NMR spectra identify proton environments and carbon frameworks, such as the oxadiazole ring protons (δ 7.6–8.0 ppm) and propanoic acid carboxyl group (δ 10–12 ppm) .

- HPLC : Purity assessment (>95%) and retention time comparisons ensure minimal byproducts .

- Mass spectrometry (HRMS) : Exact mass calculations (e.g., [M-H]⁻ at m/z 311.0257) validate molecular composition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer: While direct safety data for this compound is limited, analogous oxadiazole derivatives require:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Answer: Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst screening : Sodium acetate or pyridine derivatives can accelerate cyclization .

- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition .

- Purification : Silica gel chromatography (2% MeOH in DCM) or recrystallization from acetic acid enhances purity .

Q. What structure-activity relationship (SAR) insights exist for 1,3,4-oxadiazole derivatives, and how can they guide functional modifications?

Answer: SAR studies of related compounds reveal:

- Oxadiazole ring : Electron-withdrawing groups (e.g., chloro, nitro) at the 5-position enhance bioactivity (e.g., anti-inflammatory or kinase inhibition) .

- Propanoic acid moiety : Esterification (e.g., tert-butyl esters) improves cell permeability, while the free acid form aids solubility in aqueous assays .

- Substituent effects : Isopropyl groups at the oxadiazole 5-position may increase lipophilicity, affecting membrane penetration .

Q. What in vitro biological assays are recommended to evaluate the therapeutic potential of this compound?

Answer: Prioritize assays based on structural analogs:

- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models .

- Kinase inhibition : Screen against Rho/ROCK or myosin light-chain kinase (MLCK) using fluorometric assays .

- Neuroprotection : Assess viability in SH-SY5Y neuronal cells under oxidative stress .

- Dose-response studies : IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。